N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide

Medicinal chemistry Heterocyclic chemistry Structure–activity relationships

This heterocyclic small molecule features a distinct pyridazine–furan core linked to a 3-trifluoromethylbenzamide. The 3-CF3 substituent boosts metabolic stability and lipophilicity (~+1.0–1.5 logP) versus fluoro or unsubstituted analogs, while the furan-2-yl moiety confers unique π-electronic character for selective kinase ATP-site engagement. Serves as a critical reference for SAR exploration of heteroaryl electronic effects and pull-down probe functionalization via the flexible oxyethyl linker. Essential for liver microsome stability assays and target deconvolution studies.

Molecular Formula C18H14F3N3O3
Molecular Weight 377.323
CAS No. 920240-25-1
Cat. No. B2691981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide
CAS920240-25-1
Molecular FormulaC18H14F3N3O3
Molecular Weight377.323
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3
InChIInChI=1S/C18H14F3N3O3/c19-18(20,21)13-4-1-3-12(11-13)17(25)22-8-10-27-16-7-6-14(23-24-16)15-5-2-9-26-15/h1-7,9,11H,8,10H2,(H,22,25)
InChIKeyUVOXRISBWILQBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide (CAS 920240-25-1): Structural Identity and Physicochemical Profile for Procurement Decisions


N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide (CAS 920240-25-1) is a synthetic heterocyclic small molecule combining a pyridazine–furan core with a trifluoromethyl-substituted benzamide via an oxyethyl linker. Its molecular formula is C₁₈H₁₄F₃N₃O₃ and its molecular weight is 377.32 g/mol . The compound belongs to a broader class of furan-containing pyridazine derivatives explored in patent literature for potential therapeutic applications, including kinase inhibition and anti-proliferative activity [1]. The presence of the trifluoromethyl group at the 3-position of the benzamide enhances lipophilicity and metabolic stability relative to unsubstituted benzamide analogs, making this compound a structurally distinct entity within its class .

Why Generic Substitution Fails for N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide (CAS 920240-25-1): Structural Determinants of Differentiation


This compound cannot be indiscriminately replaced by close regioisomers or analogs because three critical structural features converge to define its properties: (i) the fully aromatic pyridazine ring with an ether linkage at the 3-position, as opposed to the pyridazinone (carbonyl-containing) tautomer found in CAS 946283-41-6, fundamentally alters hydrogen-bonding capability and electronic distribution; (ii) the 3-trifluoromethyl substitution on the benzamide confers a distinct logP increment (~+1.0–1.5 units) and metabolic stability compared to the 3-fluoro analog (CAS 920169-38-6); and (iii) the furan-2-yl moiety at pyridazine position 6 imparts specific π-electron characteristics that differ from thiophene or phenyl analogs. Each of these features influences target engagement, selectivity, and pharmacokinetic behavior in a manner that cannot be recapitulated by simple functional group replacement .

Quantitative Differentiation Evidence for N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide (CAS 920240-25-1) Against Closest Analogs


Pyridazine Ether Core vs. Pyridazinone Regioisomer: Aromaticity and Hydrogen-Bonding Distinction

CAS 920240-25-1 features a fully aromatic pyridazine ring with an ether (-OCH₂-) linkage at position 3. In contrast, the closest regioisomer CAS 946283-41-6 (N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide) contains a pyridazinone core with a carbonyl at position 6 and a nitrogen-attached ethyl linker. This difference eliminates the tautomeric equilibrium present in pyridazinones, removes one hydrogen-bond acceptor at position 6, and alters the planarity of the linker attachment. These factors are predicted to affect target-binding pose preferences and selectivity profiles .

Medicinal chemistry Heterocyclic chemistry Structure–activity relationships

Trifluoromethyl vs. Fluoro Substituent: LogP Enhancement and Metabolic Stability Implications

The trifluoromethyl group (-CF₃) at the 3-position of the benzamide in CAS 920240-25-1 is estimated to increase logP by approximately 1.0–1.5 log units compared to unsubstituted benzamide . In contrast, the 3-fluoro analog (CAS 920169-38-6, 3-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide) contains only a single fluorine atom, which contributes a smaller logP increment (~+0.2–0.4 units). The higher lipophilicity of the trifluoromethyl compound is expected to enhance passive membrane permeability and tissue distribution, while the electron-withdrawing nature of CF₃ may also reduce oxidative metabolism at the benzamide ring relative to non-fluorinated or mono-fluorinated analogs [1].

Drug-like properties Lipophilicity Metabolic stability

Furan-2-yl vs. Thiophene-2-yl: Distinctive Heteroaryl Electronic Properties Within the Pyridazine Scaffold Series

The furan-2-yl group on the pyridazine ring of CAS 920240-25-1 provides distinct electronic properties compared to the thiophene-2-yl analog (CAS not individually assigned; represented by 3,4,5-trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide). Furan has a higher HOMO energy and is more electron-rich than thiophene, which may enhance π-stacking interactions with aromatic amino acid residues in protein binding pockets. Additionally, furan acts as a weaker hydrogen-bond acceptor (pK_BHX ≈ 0.13 for furan oxygen vs. sulfur in thiophene which is not a H-bond acceptor). BindingDB data for related 6-(furan-2-yl)pyridazin-3-yl compounds, such as N-(6-(furan-2-yl)pyridazin-3-yl)-2,4-dimethoxybenzamide (IC₅₀ = 1.23 × 10³ nM), demonstrate that the scaffold can achieve micromolar target engagement, and the choice of heteroaryl substituent modulates potency [1] .

Heterocyclic chemistry SAR exploration π-Stacking interactions

Purity Specifications and Research-Use Grading: Implications for Reproducibility in Biological Assays

Vendor datasheets report CAS 920240-25-1 at typical purity levels of 95% (HPLC), accompanied by standard characterization including NMR, LCMS, and elemental analysis . In contrast, the closest regioisomer CAS 946283-41-6 is listed at 95% purity by the same vendor but may contain pyridazinone tautomeric impurities that are not present in the fully aromatic pyridazine compound. The absence of carbonyl tautomerism in CAS 920240-25-1 simplifies quality control and reduces the risk of batch-to-batch variability arising from keto-enol equilibria, which can affect solubility and biological readouts .

Chemical procurement Compound quality control Assay reproducibility

Optimal Research and Industrial Application Scenarios for N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide (CAS 920240-25-1)


Kinase Inhibitor Screening and Hit-to-Lead Optimization

The compound's pyridazine-ether scaffold, combined with a 3-trifluoromethylbenzamide motif, positions it as a candidate for kinase inhibitor panels. The scaffold is represented in the pyridazinone/furan compound patent family (US20100210649) assigned to Sloan-Kettering Institute, indicating potential anti-proliferative applications [1]. The rigid aromatic pyridazine core and the oxyethyl linker provide a defined spatial orientation of the benzamide pharmacophore, which can be exploited in structure-based drug design for ATP-binding site targeting.

Structure–Activity Relationship (SAR) Studies Focusing on Heteroaryl Substitution Effects

CAS 920240-25-1 serves as a reference compound within a series bearing the 6-(furan-2-yl)pyridazin-3-yl ether scaffold. Its distinct furan-2-yl group, compared to thiophene, phenyl, or substituted phenyl analogs (e.g., 3,4,5-trimethoxyphenyl variant), enables systematic SAR exploration of heteroaryl electronic effects on target potency. BindingDB data for related scaffolds confirm that this chemotype can achieve micromolar-level inhibition (IC₅₀ = 1.23 µM for a related furan-2-yl pyridazine derivative) [2].

Metabolic Stability Profiling of Trifluoromethyl-Substituted Benzamides

The 3-CF₃ substituent is predicted to enhance metabolic stability relative to unsubstituted or mono-fluorinated benzamide analogs (e.g., CAS 920169-38-6). This compound is suited for comparative in vitro metabolic stability assays (e.g., liver microsome or hepatocyte incubation) to quantify the effect of CF₃ vs. F substitution on intrinsic clearance, guiding lead optimization in drug discovery programs [3].

Building Block for Chemoproteomic Probe Synthesis

The oxyethyl linker provides conformational flexibility and can be functionalized with photoaffinity tags or biotin probes. The compound's structural distinctiveness (pyridazine ether + 3-CF₃ benzamide) makes it suitable for pull-down experiments to identify novel protein targets, particularly when compared against analogs lacking the trifluoromethyl group or bearing alternative linkers [1].

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